molecular formula C11H22N4O3 B3007846 Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate CAS No. 1936693-27-4

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate

Cat. No. B3007846
CAS RN: 1936693-27-4
M. Wt: 258.322
InChI Key: HNAIPTNAFIELPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic route for Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate involves several steps, including protection, coupling, and deprotection reactions. Researchers have reported various methods, such as amide coupling reactions or cyclization strategies, to achieve this complex structure. Detailed experimental procedures can be found in relevant literature .

Scientific Research Applications

Histamine H4 Receptor Ligands

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate is explored in the context of histamine H4 receptor ligands. In a study focusing on a series of 2-aminopyrimidines, the tert-butyl group, when replaced with aromatic and secondary amine moieties, improved the optimization of these compounds. The resulting compound showed significant potential in vitro as an anti-inflammatory agent and had antinociceptive activity in a pain model, supporting the role of H4R antagonists in pain management (Altenbach et al., 2008).

Protein Tyrosine Kinase Jak3 Inhibitor Synthesis

This chemical compound is also significant as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound has been proposed, which involves a series of steps starting from easily available reagents. This method is noted for its simplicity, suitability for industrial scale-up, and high total yield of 80.2% (Chen Xin-zhi, 2011).

Acetonyl Cation Equivalent

In a novel reaction cascade, the tert-butyl group is demonstrated as an acetonyl cation equivalent under acidic conditions. This finding led to the synthesis of pipecolic acid derivatives, which is further used to synthesize hydroxypiperidine carboxylic acid, demonstrating the versatility of this compound in chemical synthesis (Purkayastha et al., 2010).

Chiral Auxiliary in Synthesis

This compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, demonstrating its utility in stereochemical control in organic synthesis. For example, it has been used in dipeptide synthesis and for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other compounds with excellent selectivities (Studer et al., 1995).

Synthesis of Biotin Intermediates

Additionally, it is a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle. The synthesis from L-cystine and subsequent steps demonstrates the compound's importance in synthesizing biologically significant molecules (Qin et al., 2014).

properties

IUPAC Name

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-8-7-14(9(12)13-17)5-6-15(8)10(16)18-11(2,3)4/h8,17H,5-7H2,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAIPTNAFIELPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate

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